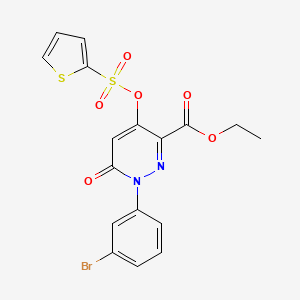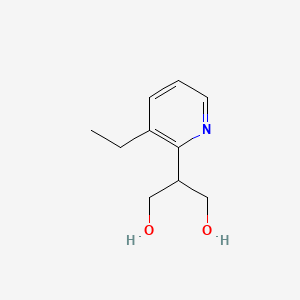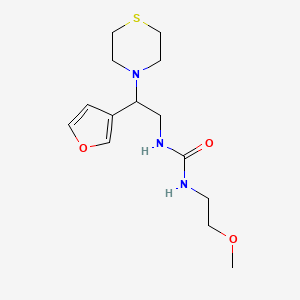
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using specific methods that involve the use of different reagents and solvents. The compound has been found to have unique biochemical and physiological effects that make it useful in various research studies.
Wirkmechanismus
The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. The compound can also inhibit the activity of specific enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea has been found to have unique biochemical and physiological effects. The compound has been found to have cytotoxic effects on cancer cells, induce apoptosis, and inhibit the activity of specific enzymes involved in cancer cell proliferation. Additionally, the compound has been found to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea in lab experiments is its unique biochemical and physiological effects, which make it useful in various research studies. Additionally, the compound is relatively easy to synthesize using specific methods. However, one of the limitations of using the compound is its limited availability, which can make it challenging to carry out large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea. One of the significant directions is the investigation of the compound's potential as an anti-cancer agent. Studies can be carried out to determine the compound's efficacy in different types of cancer cells and its mechanism of action. Additionally, the compound's potential applications in the field of organic electronics can be further explored by synthesizing new materials using the compound as a building block.
Synthesemethoden
The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea involves the reaction of 2-(furan-3-yl)-2-thiomorpholine with 3-isocyanato-1-(2-methoxyethyl)urea in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or acetonitrile and is carried out at room temperature. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea has been found to have potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where the compound is being investigated for its potential as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis. Additionally, the compound has been found to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-19-7-3-15-14(18)16-10-13(12-2-6-20-11-12)17-4-8-21-9-5-17/h2,6,11,13H,3-5,7-10H2,1H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGAZYPSYYHCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


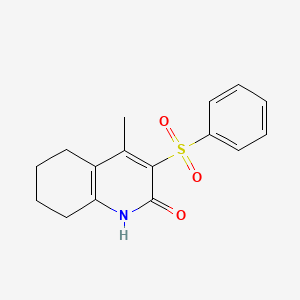
![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2396766.png)
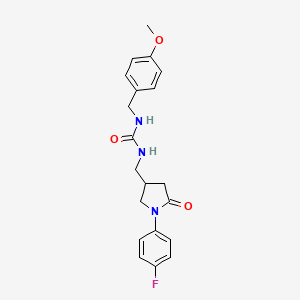
![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)
![N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide](/img/structure/B2396772.png)
![3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2396774.png)
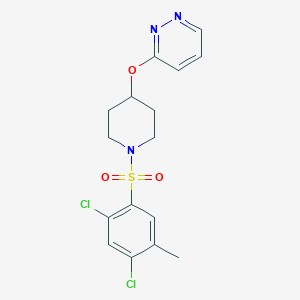
![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)
